Morpholinosulfur trifluoride
Overview
Description
Synthesis Analysis
The synthesis of Morpholinosulfur trifluoride involves complex reactions that allow for the creation of novel chemical compounds. For example, it has been used in the development of DNA-dependent protein kinase inhibitors through a process that includes the Baker-Venkataraman rearrangement to enable the generation of the chromenone scaffold, demonstrating its versatility in organic synthesis (Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of Morpholinosulfur trifluoride derivatives has been analyzed through various methods. For instance, N-fluoroalkylated morpholinos represent a new class of nucleoside analogues, with their synthesis showcasing the compound's ability to incorporate fluorinated elements into complex molecules (Debreczeni et al., 2022).
Chemical Reactions and Properties
Morpholinosulfur trifluoride is used in various chemical reactions, including the sulfonylthiolation of arenes, indicating its significant role in introducing sulfonyl groups into aromatic compounds (Kanemoto et al., 2021).
Physical Properties Analysis
Its physical properties, such as melting points and solubility, are critical for its application in synthesis processes. Morpholinodifluorosulfinium tetrafluoroborate, a related compound, exemplifies these considerations, being described as an off-white crystalline powder with specific solubility characteristics and requiring careful handling due to its reactivity and toxicity (Mahé & Paquin, 2013).
Chemical Properties Analysis
The chemical properties of Morpholinosulfur trifluoride, including its reactivity with various organic and inorganic substrates, are foundational to its utility in synthesis. Its role in promoting the synthesis of bis(indolyl)methanes underlines its effectiveness as a catalyst in condensation reactions, showcasing its broad applicability in organic chemistry (Balaskar et al., 2016).
Scientific Research Applications
Catalysis in Organic Synthesis
Morpholinosulfur trifluoride, also known as Morph-DAST, is utilized in the fluorination of cyclic α,α-dialkoxy ketones, leading to 1,2-dialkoxy-1,2-difluorinated compounds. This process contributes to the synthesis of multifunctionalized carbo- and heterocyclic compounds, important in pharmaceutical and biotechnological applications (Surmont et al., 2010).
Ring-Expansion Synthesis
It mediates ring-expansion of substituted cyclic β-amino alcohols, efficiently preparing trans and cis 5-fluoropipecolic acids. These acids have potential applications in the pharmaceutical and biotechnology industries (Mykhailiuk et al., 2011).
Synthesis of Nucleoside Analogues
Morpholinosulfur trifluoride is employed in the efficient synthesis of N-fluoroalkylated morpholino nucleoside analogs, which are significant in nucleoside-based drug discovery and pharmacological research (Debreczeni et al., 2022).
Selective Activation in Organic Reactions
It is used for selective activation in the sulfonylthiolation of arenes via SS-morpholino dithiosulfonate, allowing access to diverse multifunctionalized sulfides through electrophilic aromatic substitution and sulfur extrusion (Kanemoto et al., 2021).
Relative Stability and Safety
Morpholinosulfur trifluoride is noted for its relative thermal stability compared to other aminosulfur trifluorides, offering a safer alternative for alcohol fluorination (Messina et al., 1989).
Improved Methods in Synthesis
It plays a role in the synthesis of key precursors for DNA-dependent protein kinase inhibitors, highlighting its importance in the development of new therapeutic agents (Aristegui et al., 2006).
Enhanced Molecular Transport
Morpholinosulfur trifluoride is involved in the design of dendritic transporters that efficiently deliver Morpholino antisense oligos into cells, which is crucial for advancing the application of antisense technology in animal research and therapeutics (Li & Morcos, 2008).
Safety And Hazards
Morpholinosulfur trifluoride is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water and containers may explode when heated . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Future Directions
properties
IUPAC Name |
trifluoro(morpholin-4-yl)-λ4-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXIRMVZNARBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369812 | |
Record name | Morpholinosulfur trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholinosulfur trifluoride | |
CAS RN |
51010-74-3 | |
Record name | Morpholinosulfur trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-morpholinylsulfur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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